(5-Isopropyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
“(5-Isopropyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 .
Molecular Structure Analysis
The molecular structure of “(5-Isopropyl-1-benzofuran-3-yl)acetic acid” consists of a benzofuran ring attached to an isopropyl group at the 5-position and an acetic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including cyclizations, cross-coupling reactions, and hydroalkoxylation . The specific reactions that “(5-Isopropyl-1-benzofuran-3-yl)acetic acid” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
“(5-Isopropyl-1-benzofuran-3-yl)acetic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Anti-HIV-1 Activity
(5-Isopropyl-1-benzofuran-3-yl)acetic acid: and its derivatives have shown promise as potential anti-HIV-1 agents. In a study by Kasralikar et al., a series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized, and their molecular docking studies revealed anti-HIV-1 activity . Further research in this area could explore the mechanism of action and optimize the compound’s efficacy.
Anticancer Potential
Benzofuran derivatives have gained attention in anticancer drug research. While specific studies on (5-Isopropyl-1-benzofuran-3-yl)acetic acid are limited, its structural features warrant exploration. Researchers could assess its cytotoxicity, apoptosis-inducing properties, and potential as a chemotherapeutic agent .
Antimicrobial Potential
Benzofuran derivatives have demonstrated antimicrobial activity. Investigating the antibacterial, antifungal, or antiviral effects of (5-Isopropyl-1-benzofuran-3-yl)acetic acid could provide insights into its therapeutic potential.
Kasralikar et al. - A brief review of the biological potential of indole derivatives Natural source, bioactivity and synthesis of benzofuran derivatives
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting specific biochemical pathways .
Biochemical Pathways
For example, some benzofuran derivatives have shown anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Given the biological activities of benzofuran compounds, it can be speculated that this compound may have effects at both the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and other cellular processes .
properties
IUPAC Name |
2-(5-propan-2-yl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)9-3-4-12-11(5-9)10(7-16-12)6-13(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBBABAHHVTBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropyl-1-benzofuran-3-yl)acetic acid | |
CAS RN |
890587-56-1 |
Source
|
Record name | 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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